
4-Bromo-1-(bromomethyl)-2-methylbenzene
Overview
Description
4-Bromo-1-(bromomethyl)-2-methylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a bromine atom at the 1st and 4th positions, respectively, and a methyl group at the 2nd position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene typically involves the bromination of 2-methylbenzyl alcohol or 2-methylbenzyl chloride. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(bromomethyl)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of 4-bromo-2-methylbenzoic acid.
Reduction: Formation of 4-methyl-2-methylbenzene.
Scientific Research Applications
4-Bromo-1-(bromomethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(bromomethyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The bromine atoms can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(bromomethyl)-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
4-Bromo-1-(bromomethyl)-2-ethoxybenzene: Contains an ethoxy group instead of a methyl group.
Bromoform (CHBr3): A brominated organic solvent with a different structure but similar bromine content.
Uniqueness
4-Bromo-1-(bromomethyl)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both bromomethyl and bromine groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Biological Activity
4-Bromo-1-(bromomethyl)-2-methylbenzene, also known as a brominated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H8Br2
- CAS Number : 156001-49-9
- Molecular Weight : 263.96 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that brominated compounds exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that similar brominated aromatic compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to modulate signaling pathways related to cell proliferation and survival, particularly by affecting the mitogen-activated protein kinase (MAPK) pathway .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and DNA repair processes, such as poly (ADP-ribose) polymerase (PARP) .
- Signal Transduction Modulation : It influences key signaling pathways, including MAPK and phosphoinositide 3-kinase (PI3K), which are crucial for regulating cell growth and apoptosis .
- Cell Membrane Interaction : The lipophilic nature of brominated compounds allows them to integrate into lipid membranes, potentially disrupting cellular integrity and function .
Study 1: Antimicrobial Efficacy
A study conducted on various brominated compounds, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of non-brominated analogs, indicating enhanced efficacy due to bromination .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | 32 | E. coli |
Brominated analog A | 64 | S. aureus |
Non-brominated analog B | 128 | C. albicans |
Study 2: Anticancer Activity
In a laboratory setting, the effects of this compound on breast cancer cell lines were assessed. The compound was found to reduce cell viability significantly at concentrations above 10 μM over a 48-hour exposure period.
Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
20 | 50 |
50 | 25 |
The study concluded that the compound's ability to induce apoptosis was linked to its interaction with the MAPK signaling pathway .
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthesis protocols for 4-bromo-1-(bromomethyl)-2-methylbenzene?
The compound is synthesized via radical bromination of 4-bromo-1-methyl-2-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) as the bromine source and dibenzoyl peroxide (BPO) as an initiator in a halogenated solvent (e.g., CCl₄ or 1,2-dichloroethane) under reflux conditions (24–48 hours). The reaction proceeds via a radical chain mechanism, requiring inert atmosphere control (argon) to prevent side reactions . Purification typically involves column chromatography or recrystallization.
Q. What safety precautions are critical when handling this compound?
Toxicological data for brominated aromatic compounds are often incomplete, but acute hazards include skin/eye irritation and potential systemic toxicity. Immediate first-aid measures include:
- Eye exposure : Flush with water for 15 minutes and consult an ophthalmologist.
- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing.
- Ingestion : Rinse mouth (if conscious) and seek medical attention. Work under fume hoods with PPE (gloves, goggles, lab coat) and avoid inhalation of vapors .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on X-ray crystallography (for crystalline derivatives) to resolve bond lengths and angles, particularly the spatial arrangement of bromine substituents . Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Mass Spectrometry (MS) are used to verify purity and functional groups. For example, the benzylic bromine atom shows distinct deshielding in ¹H NMR (~δ 4.5–5.0 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize di-brominated byproducts?
Competitive bromination at adjacent positions can occur due to radical stability. Optimization strategies include:
- Stoichiometric control : Limit NBS to 1.1 equivalents to avoid over-bromination.
- Solvent polarity : Polar aprotic solvents (e.g., CCl₄) favor selective benzylic bromination over aromatic ring substitution.
- Reaction monitoring : TLC or GC-MS to track intermediate formation .
Q. What mechanistic insights explain the selectivity of bromination at the benzylic position?
The reaction proceeds via a radical chain mechanism : BPO generates bromine radicals from NBS, which abstract a hydrogen atom from the benzylic methyl group. The resulting benzylic radical reacts with NBS to form the brominated product. Steric hindrance from the methyl and bromine substituents directs selectivity toward the benzylic position .
Q. What role does this compound play in medicinal chemistry research?
It serves as a key intermediate in synthesizing GSK8175 , a clinical hepatitis C virus (HCV) inhibitor. The bromomethyl group enables nucleophilic substitution reactions (e.g., with sulfonamides) to build complex pharmacophores. Its trifluoromethyl substituent enhances metabolic stability .
Q. How can density functional theory (DFT) guide the design of derivatives?
DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on reactivity. For example, electron-withdrawing groups (e.g., -CF₃) stabilize intermediates in SN2 reactions, improving yields. Exact-exchange functionals are critical for accurate thermochemical data (e.g., bond dissociation energies) .
Q. What are the thermal stability considerations during storage?
The compound is sensitive to light and heat, which can induce debromination or hydrolysis. Store under argon at –20°C in amber vials. Decomposition products (e.g., HBr) can be monitored via FT-IR (peaks ~2500 cm⁻¹) .
Q. Which analytical techniques resolve discrepancies in reported synthetic yields?
Conflicting yield data (e.g., 70–85%) may arise from variations in NBS purity or solvent dryness. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies impurities, while DSC (Differential Scanning Calorimetry) assesses crystallinity, which impacts reactivity .
Q. How does steric hindrance influence cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine and methyl groups create steric bulk, requiring bulky ligands (e.g., SPhos) to facilitate Pd-catalyzed couplings. Computational modeling (e.g., molecular dynamics) predicts transition-state geometries to optimize catalyst selection .
Q. Methodological Notes
Properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBOULIORCZELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626572 | |
Record name | 4-Bromo-1-(bromomethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156001-49-9 | |
Record name | 4-Bromo-1-(bromomethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-(bromomethyl)-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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